molecular formula C₂₁H₁₃D₁₀NO₄ B1154390 N-Fmoc-L-isoleucine-d10

N-Fmoc-L-isoleucine-d10

Cat. No.: B1154390
M. Wt: 363.47
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-L-isoleucine-d10 is a deuterated variant of the Fmoc-protected amino acid L-isoleucine, specifically designed for synthesizing isotope-labeled peptides in quantitative proteomics and biomolecular NMR studies. Its structure includes ten deuterium atoms strategically placed on the methyl and methylene groups of the isoleucine side chain, as indicated by its chemical formula (CD₃)₂CDCD₂CD(NH-FMOC)COOH . The compound’s CAS number is 1190594-22-9 (labeled) and 35661-60-0 (unlabeled), with a molecular weight of 363.47 g/mol . Its primary application lies in mass spectrometry-based protein quantification, where deuterium labeling minimizes interference with natural isotopic distributions, enhancing analytical precision .

Properties

Molecular Formula

C₂₁H₁₃D₁₀NO₄

Molecular Weight

363.47

Synonyms

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-isoleucine-d10;  _x000B_(2S,3S)-2-(((9-Fluorenylmethoxy)carbonyl)amino)-3-methylpentanoic Acid-d10;  Fmoc-L-Ile-OH;  N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-d10;  N-(9-Fluorenylmethoxycarbonyl)isoleucine-d10;  N-[(9H-F

Origin of Product

United States

Comparison with Similar Compounds

Regulatory and Commercial Considerations

  • Cost Factors: Deuterated amino acids are ~10–20× more expensive than non-deuterated versions (e.g., ¥49,500/100 mg vs. ¥7,000/1 g for N-Fmoc-N-methyl-D-leucine) . N-methylated and allo-forms are moderately priced but niche in application .

Preparation Methods

Reaction Conditions

  • Reagents : Fmoc-Cl (2.0 eq) in a 1:1 mixture of D2_2O and 1,4-dioxane-d8_8.

  • Base : Sodium bicarbonate (NaHCO3_3) in D2_2O to maintain pH 8–9, facilitating nucleophilic attack by the amino group.

  • Temperature : 0–4°C to minimize racemization and deuterium loss.

The reaction proceeds via:

L-Isoleucine-d10+Fmoc-ClNaHCO3, D2ON-Fmoc-L-isoleucine-d10+HCl\text{L-Isoleucine-d10} + \text{Fmoc-Cl} \xrightarrow{\text{NaHCO}3,\ \text{D}2\text{O}} \text{this compound} + \text{HCl}

Optimization Considerations

  • Solvent selection : Deuterated solvents prevent isotopic dilution but increase cost. Alternatives like THF/H2_2O mixtures are feasible if proton exchange at non-critical positions is acceptable.

  • Yield : Typical yields range from 75–90%, with impurities including di-Fmoc byproducts and unreacted starting material.

Purification of this compound

Crude this compound requires purification to achieve >98% isotopic and chemical purity. The patent CN103373940B details a green recrystallization method using ethanol/water systems:

Recrystallization Protocol

  • Dissolution : Crude product (22–55 g/L) in ethanol/water (1:1 to 4:1) at 60–80°C.

  • Crystallization : Slow cooling to 25°C over 12 hours.

  • Filtration and washing : Suction filtration followed by rinsing with cold ethanol/water (3:2).

  • Drying : Lyophilization or desiccation under vacuum.

Table 1: Purification Parameters for this compound

ParameterValueSource
Solvent ratio (EtOH:H2_2O)1:1 to 4:1
Crystallization yield86.4%
Purity (HPLC)≥99.19%
Deuterium retention>99% (confirmed by 2^2H NMR)

Ethanol Recovery

Post-crystallization filtrates undergo distillation to recover ethanol, achieving >95% solvent reuse and reducing environmental impact.

Analytical Characterization

Critical quality control measures include:

  • Isotopic purity : Assessed via mass spectrometry (MS) and 2^2H NMR. For this compound, MS shows a molecular ion at m/z 360.36 ([M+H]+^+).

  • Chemical purity : Reverse-phase HPLC with UV detection at 254 nm, leveraging the Fmoc group’s absorbance.

  • Chiral integrity : Chiral GC or HPLC confirms retention of L-configuration.

Challenges and Mitigation Strategies

  • Deuterium loss during Fmoc protection : Acidic or basic conditions may promote H/D exchange. Using aprotic solvents (e.g., dioxane-d8_8) and low temperatures mitigates this.

  • Racemization : Strict temperature control (<5°C) and short reaction times preserve stereochemistry.

  • Cost of deuterated reagents : Biosynthetic methods offer partial deuteration at lower cost but require stringent purification .

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